molecular formula C10H11Br2N B8052641 (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B8052641
M. Wt: 305.01 g/mol
InChI Key: DLMBQGHXNMPNFN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral, small-molecule building block belonging to the 1-aminotetralin class, a scaffold recognized for its significant pharmacological potential in neuroscience research . This compound is characterized by its (R)-configuration at the chiral center and features two halogen substituents—bromine atoms at the 5 and 7 positions—on its aromatic ring, which are prime sites for further synthetic modification via metal-catalyzed cross-coupling reactions. The 1-aminotetralin core is structurally related to compounds that have demonstrated high affinity and stereoselectivity for serotonin (5-HT) receptors, particularly the 5-HT 2 family (5-HT 2A , 5-HT 2B , 5-HT 2C ) . Research into analogous PAT (4-phenyl-2-dimethylaminotetralin) derivatives has shown that such molecules can act as stereospecific agonists at the 5-HT 2C receptor while functioning as inverse agonists at 5-HT 2A and 5-HT 2B receptors, a profile of interest for the development of therapeutic agents for conditions such as psychoses, compulsive behaviors, and binge-eating, without the liability for cardiac valvulopathy associated with 5-HT 2B activation . The presence of bromine atoms in this compound provides a strategic handle for medicinal chemists to explore structure-activity relationships (SAR) and fine-tune receptor selectivity, potency, and physicochemical properties. This product is intended for research purposes such as hit-to-lead optimization, SAR studies, and as a key synthetic intermediate in the design of novel CNS-active compounds. This compound is offered with guaranteed high chiral purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1R)-5,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMBQGHXNMPNFN-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has various applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is similar to other brominated tetrahydronaphthalenes, such as (R)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine and (R)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine. its unique structural features, such as the specific positions of the bromine atoms and the presence of the amine group, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine C₁₀H₁₂Br₂N 330.2 1212871-46-9 5,7-Dibromo, R-configuration
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine C₁₀H₁₂BrN 226.11 794507-89-4 Single bromo, catalytic ligand
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine C₁₀H₁₂ClN 181.66 59376-81-7 Chloro analog, improved solubility
5,7-Diphenyl-1,2,3,4-tetrahydroacridine-9-amine C₂₃H₂₂N₂ 326.44 N/A Anticancer activity via DNA intercalation

Key Research Findings

  • Stereochemical Influence: The R-configuration at the 1-position is critical for enantioselective catalysis, as seen in related compounds like (R)-8-diphenylphosphino derivatives .
  • Biological Relevance : Diarylated analogs (e.g., tacrines) demonstrate that substitution at positions 5 and 7 enhances bioactivity, suggesting the dibromo compound could be optimized for similar applications .

Biological Activity

(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1212871-46-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C10H11Br2N
  • Molecular Weight: 305.00904 g/mol
  • Structure: The compound consists of a tetrahydronaphthalene backbone with two bromine substituents and an amine group.

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit significant interactions with various biological targets. The compound's structure suggests potential activity as a dopamine receptor modulator.

Dopamine Receptor Interaction:
Studies have shown that related compounds can act as agonists or antagonists for dopamine receptors, particularly the D3 receptor. For instance, a study on D3 receptor agonists highlighted the importance of structural modifications in enhancing receptor selectivity and potency .

CompoundD3R Agonist ActivityD2R Antagonist Activity
(R)-5,7-DibromoTBDTBD
Related Compound 1EC50: 710 nMInactive
Related Compound 2EC50: 278 nMInactive

Toxicological Considerations

Compounds with similar structures have been identified as potential carcinogens due to their ability to undergo metabolic activation via cytochrome P450 enzymes. This metabolic pathway can lead to the formation of reactive intermediates that may contribute to DNA damage and subsequent carcinogenesis .

Study on Aromatic Amines

A study investigating the biotransformation of aromatic amines indicated that this compound could potentially undergo N-hydroxylation by cytochrome P450 enzymes. This metabolic process is crucial for understanding the compound's toxicological profile and its implications for human health .

Structure-Activity Relationship (SAR) Studies

Research into the SAR of related compounds revealed that modifications in the bromine positioning and amine group significantly impacted biological activity. These findings emphasize the need for further studies to optimize the pharmacological properties of this compound.

Preparation Methods

Reductive Amination of Tetralone

(R)-1,2,3,4-Tetrahydronaphthalen-1-amine is often synthesized via reductive amination of 1-tetralone. Using chiral catalysts or resolving agents ensures enantiomeric purity. For example, asymmetric transfer hydrogenation with a ruthenium catalyst and chiral ligands (e.g., TsDPEN) achieves high enantioselectivity (>90% ee).

Formylation-Reduction Strategy

Ethyl formate reacts with (R)-1,2,3,4-tetrahydronaphthalen-1-amine to form an N-formyl intermediate, which is subsequently reduced to yield N-methyl derivatives. In one protocol, heating the amine with ethyl formate at 60°C for 14 hours yields the formamide (63%), followed by LiAlH4 reduction to isolate the N-methylated product.

Bromination Strategies for Aromatic Functionalization

Introducing bromine at positions 5 and 7 requires careful consideration of directing effects and reaction conditions.

Direct Electrophilic Bromination

The amine group activates the aromatic ring, favoring electrophilic substitution. However, achieving 5,7-dibromination demands precise control:

  • Protection of the Amine : Boc protection (using di-tert-butyl dicarbonate) or trifluoroacetylation mitigates over-reactivity. For instance, trifluoroacetic anhydride in dichloromethane with triethylamine affords a protected amine (80% yield), enabling safer bromination.

  • Bromination Conditions : Using Br2 in FeBr3 or NBS (N-bromosuccinimide) with a Lewis acid (e.g., AlCl3) directs substitution. Computational studies suggest the para position (C5) and meta position (C7) relative to the amine are activated, though steric effects may influence regioselectivity.

Directed Ortho-Metalation

A directed metalation approach using a temporary directing group (e.g., amides) enables precise bromination. For example, converting the amine to an amide with Boc-L-proline (via EDC/HOBt coupling) allows lithiation at C5 and C7, followed by quenching with Br2.

Alternative Routes via Brominated Precursors

Suzuki-Miyaura Coupling

Introducing bromine via palladium-catalyzed coupling is less common but viable. A boronic ester at C5/C7 could couple with Br2 under Miyaura conditions, though this method is underexplored for tetralin systems.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The amine’s strong activation effect often leads to over-bromination. Employing stoichiometric Br2 (1 equiv) at low temperatures (-10°C) in DCM minimizes di- and tri-substitution byproducts.

Stereochemical Purity

Chiral resolution techniques, such as diastereomeric salt formation with tartaric acid or chiral chromatography (e.g., Chiralcel OD-H), ensure enantiomeric excess >99%.

Yield Considerations

Yields for critical steps are summarized below:

StepConditionsYieldCitation
Boc ProtectionTFA, DCM, 0°C to RT80%
FormylationEthyl formate, 60°C, 14h63%
LiAlH4 ReductionTHF, reflux87%

Scalability and Industrial Relevance

Multi-gram syntheses of (R)-1,2,3,4-tetrahydronaphthalen-1-amine are well-documented, with protocols achieving 95% yield over two steps . Scaling bromination requires continuous-flow systems to manage exothermic reactions and improve safety.

Q & A

Q. Advanced Consideration :

  • X-ray Crystallography : While not directly evidenced for this compound, SHELX programs are widely used for small-molecule crystallography to resolve absolute configurations .

How is enantioselective synthesis achieved for the (R)-configuration in brominated tetrahydronaphthalen-amines?

Advanced Research Focus
Chiral induction methods include:

  • Enzymatic Transamination : (R)-specific transaminases (e.g., AAN21261) catalyze the conversion of ketones to amines with high enantiomeric excess (e.g., 61% ee reported for (R)-1,2,3,4-tetrahydronaphthalen-2-amine) .
  • Chiral Resolution : Diastereomeric salts formed with chiral acids (e.g., (D)-mandelic acid) can be crystallized and separated, as seen in sertraline synthesis .

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Used to model transition states and electronic environments. For example, DFT calculations validated the stereochemical outcomes of imine reductions in related tetrahydronaphthalen-amines .
  • Molecular Docking : To explore interactions with biological targets (e.g., mu-opioid receptors in analogous compounds) .

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate UV-Vis spectra to correlate with experimental data.

What challenges arise in cross-coupling reactions involving dibromo-tetrahydronaphthalen-amines?

Intermediate/Advanced Research Focus
Key challenges include:

  • Regioselectivity : Competing reactions at the 5- vs. 7-bromo positions.
  • Catalyst Poisoning : Bromine atoms may deactivate Pd catalysts, requiring optimized ligand systems (e.g., bulky phosphines) .
  • Side Reactions : Debromination or dimerization under harsh conditions.

Q. Mitigation Strategies :

  • Use of microwave-assisted synthesis to reduce reaction time and byproducts.
  • Low-temperature protocols (e.g., 0–25°C) for sensitive intermediates .

How are structure-activity relationships (SARs) evaluated for brominated tetrahydronaphthalen-amines in bioactive contexts?

Advanced Research Focus
SAR studies involve:

  • Functional Group Variation : Introducing electron-withdrawing (e.g., -Br) or donating groups (e.g., -OCH₃) to modulate activity .
  • Biological Assays : Antineoplastic, antibacterial, or receptor-binding tests (e.g., mu-opioid antagonism in analogous compounds) .

Example :
Diarylated tacrines with 5,7-dibromo substitution showed enhanced antineoplastic activity compared to mono-brominated analogs, highlighting the role of halogen positioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.